molecular formula C7H13N3 B1342742 3-(1H-Pyrazol-1-YL)butan-1-amine CAS No. 1006480-55-2

3-(1H-Pyrazol-1-YL)butan-1-amine

Cat. No.: B1342742
CAS No.: 1006480-55-2
M. Wt: 139.2 g/mol
InChI Key: OAHMSQXNAIPBGB-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-1-yl)butan-1-amine is a secondary amine derivative featuring a pyrazole ring linked to a butan-1-amine chain via a methylene bridge. Its molecular formula is C₇H₁₂N₄, with a molecular weight of 154.20 g/mol (estimated from analogs in ). The compound’s structure combines the aromatic pyrazole moiety, known for hydrogen-bonding capabilities, with a flexible aliphatic amine chain. This design is common in medicinal chemistry for balancing solubility, bioavailability, and target binding .

Properties

IUPAC Name

3-pyrazol-1-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7(3-4-8)10-6-2-5-9-10/h2,5-7H,3-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHMSQXNAIPBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrazol-1-yl)butan-1-amine typically involves the condensation of pyrazole derivatives with appropriate amines. One common method involves the reaction of 1H-pyrazole with butan-1-amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of 3-(1H-Pyrazol-1-yl)butan-1-amine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-1-yl)butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

3-(1H-Pyrazol-1-yl)butan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-1-yl)butan-1-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Relevance/Notes
3-(1H-Pyrazol-1-yl)butan-1-amine C₇H₁₂N₄ 154.20 Primary amine at C1; no pyrazole substitution Potential ligand for H3 receptors
3-(1H-Pyrazol-1-yl)butan-2-amine C₇H₁₂N₄ 154.20 Secondary amine at C2 (isomer) Altered solubility and steric effects
3-(3,5-Dimethyl-1H-pyrazol-1-yl)butan-1-amine C₉H₁₆N₄ 196.26 Methyl groups at pyrazole C3/C5 Enhanced metabolic stability
3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butan-1-amine C₁₁H₁₅F₃N₄ 268.26 CF₃ and cyclopropyl groups Improved target affinity (e.g., kinase inhibition)
2-(1H-Pyrazol-1-yl)butan-1-amine C₇H₁₂N₄ 154.20 Shorter carbon chain (C2 linkage) Reduced conformational flexibility

Key Observations :

  • Substituent Impact : Addition of electron-withdrawing groups (e.g., trifluoromethyl in C₁₁H₁₅F₃N₄) enhances lipophilicity and binding to hydrophobic enzyme pockets, as seen in TRK kinase inhibitors . Methyl or cyclopropyl groups improve metabolic stability by blocking oxidative degradation .
  • Amine Position : The primary amine in 3-(1H-pyrazol-1-yl)butan-1-amine facilitates stronger hydrogen bonding compared to secondary amines (e.g., butan-2-amine isomer), which may influence receptor interaction .

Comparison :

Physicochemical Properties

Property 3-(1H-Pyrazol-1-yl)butan-1-amine 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butan-1-amine 3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butan-1-amine
Solubility Moderate (H₂O, alcohols) Low (aliphatic substituents reduce polarity) Very low (highly lipophilic CF₃ group)
Melting Point Not reported ~104–107°C (analog in ) Not reported
Hydrogen Bonding Strong (primary amine) Moderate (steric hindrance from methyl) Weak (CF₃ reduces H-bond acceptor capacity)

Biological Activity

3-(1H-Pyrazol-1-YL)butan-1-amine is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's mechanisms of action, biochemical properties, and its potential therapeutic applications, supported by relevant research findings and data.

Target of Action

The compound primarily targets various parasites, including Leishmania aethiopica and Plasmodium berghei, which are responsible for leishmaniasis and malaria, respectively. The pyrazole moiety contributes to its pharmacological effects, allowing it to inhibit the growth and replication of these pathogens.

Mode of Action

Molecular simulation studies indicate that 3-(1H-Pyrazol-1-YL)butan-1-amine binds effectively to specific sites on target proteins, disrupting their functions. For instance, it has been shown to fit well into the lmptr1 pocket of Leishmania parasites, characterized by lower binding free energy, suggesting a strong interaction that inhibits parasite proliferation.

Biochemical Interactions

The compound influences various biochemical pathways by interacting with enzymes and proteins. It has been observed to act as both an inhibitor and activator depending on the context. For example, its role in metabolic pathways can significantly affect cellular metabolism and signaling.

Cellular Effects

In laboratory settings, 3-(1H-Pyrazol-1-YL)butan-1-amine has shown varied effects on cell function, including alterations in gene expression and cellular metabolism. Its ability to modulate these processes positions it as a candidate for further investigation in therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of 3-(1H-Pyrazol-1-YL)butan-1-amine suggests that it can reach sufficient concentrations in vivo to exert its biological effects. Its distribution within tissues is mediated by specific transporters, which may enhance its effectiveness against targeted pathogens.

Antimicrobial Activity

Research indicates that 3-(1H-Pyrazol-1-YL)butan-1-amine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Activity

In cancer research, the compound has shown promise against several cancer cell lines, including HeLa and A549 cells. Studies have reported micromolar activity levels (around 10 µM), indicating that it could be developed as a chemotherapeutic agent .

Data Summary

Biological Activity Target Organisms Mechanism Effective Concentration
AntimicrobialBacterial strainsInhibition of cell wall synthesisVaries by strain
AntileishmanialLeishmania aethiopicaDisruption of metabolic pathwaysLow micromolar
AntimalarialPlasmodium bergheiInhibition of parasite replicationLow micromolar
AnticancerVarious cancer cell linesInduction of apoptosis~10 µM

Case Studies

Recent studies have highlighted the effectiveness of 3-(1H-Pyrazol-1-YL)butan-1-amine in various experimental models:

  • Antileishmanial Activity : In laboratory tests, this compound demonstrated potent activity against Leishmania species, significantly reducing parasite viability at low concentrations.
  • Anticancer Efficacy : A study involving multiple cancer cell lines revealed that the compound induces apoptosis through specific signaling pathways, making it a candidate for further development as an anticancer drug .

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